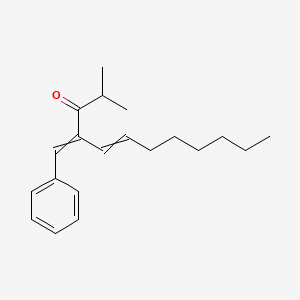
4-Benzylidene-2-methyldodec-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-2-methyldodec-5-en-3-one is an organic compound with the molecular formula C20H28O It is a benzylidene derivative, characterized by the presence of a benzylidene group attached to a dodecenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the condensation reaction between an enolizable carbonyl compound and benzaldehyde in the presence of a base. This reaction typically occurs in an aqueous ethanol solution using an organocatalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of green chemistry principles.
Industrial Production Methods
The use of sonochemical methods, which involve ultrasonic irradiation to promote chemical reactions, can also be explored for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylidene-2-methyldodec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-2-methyldodec-5-en-3-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocycles and carbocycles.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-2-methyldodec-5-en-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzylidene group can interact with cellular components, leading to various biological effects. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
4-Benzylidene-2-methyldodec-5-en-3-one can be compared with other benzylidene derivatives, such as:
- 4-Benzylidene-2-methylpent-5-en-3-one
- 4-Benzylidene-2-methylhex-5-en-3-one
- 4-Benzylidene-2-methylhept-5-en-3-one
These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
651726-66-8 |
|---|---|
Molekularformel |
C20H28O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-benzylidene-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H28O/c1-4-5-6-7-8-12-15-19(20(21)17(2)3)16-18-13-10-9-11-14-18/h9-17H,4-8H2,1-3H3 |
InChI-Schlüssel |
MRMOUKMPZYFRSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


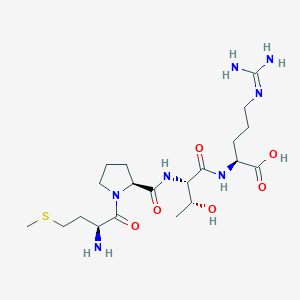
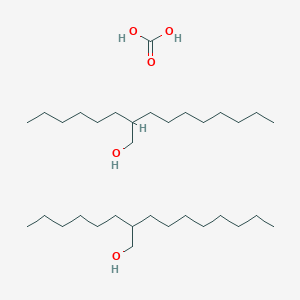
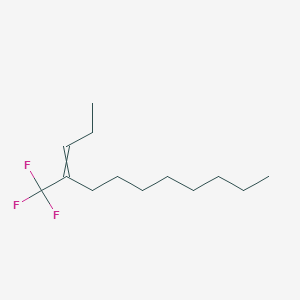
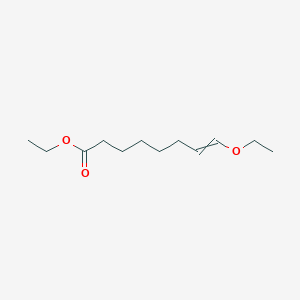
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
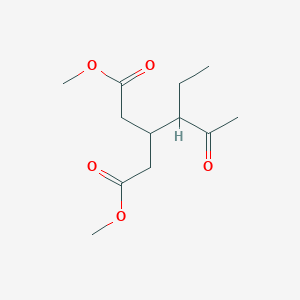
![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)
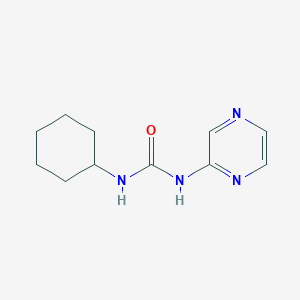
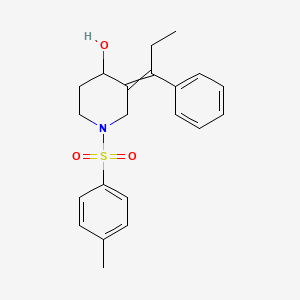
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
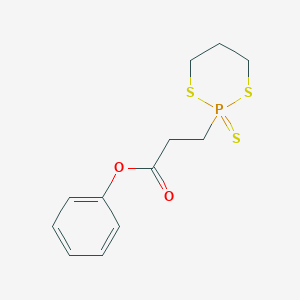
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)
